molecular formula C27H40O4 B1259657 [(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

Cat. No. B1259657
M. Wt: 428.6 g/mol
InChI Key: AVKROXAXWOMCFG-MMKNOJKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate is a natural product found in Suberites with data available.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been studied, revealing a molecular framework consisting of five condensed rings, including three six-membered rings and two five-membered rings. The cyclohexa-2,5-dienone ring is nearly planar, and the cyclohexane rings adopt chair conformations. Such studies are crucial for understanding the molecular structure and potential applications of the compound (Xiao Lu et al., 2011).

Synthesis and Applications in Organic Chemistry

The compound is involved in the synthesis of various organic molecules. It has been used in the synthesis of complex bicyclic and tricyclic polypropanoates, which are important in the field of organic chemistry for the development of new materials and drugs (C. Marchionni & P. Vogel, 2001).

Novel Synthesis Techniques

Research has focused on novel synthesis techniques involving this compound. For example, a new method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments has been developed, showcasing the compound's versatility in organic synthesis (C. Marchionni & P. Vogel, 2001).

Structural Analysis and Synthesis

The compound has been used in the structural analysis and synthesis of other complex molecules. Studies have been conducted to understand its conformations, which is vital for the synthesis of pharmacologically active compounds (Yong Wu et al., 2009).

properties

Product Name

[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

InChI

InChI=1S/C27H40O4/c1-16-12-21(30)19(13-20(16)29)18-8-9-23-26(5,14-18)15-22(31-17(2)28)24-25(3,4)10-7-11-27(23,24)6/h8,12,19,21-24,30H,7,9-11,13-15H2,1-6H3/t19-,21-,22-,23+,24+,26-,27-/m1/s1

InChI Key

AVKROXAXWOMCFG-MMKNOJKJSA-N

Isomeric SMILES

CC1=C[C@H]([C@H](CC1=O)C2=CC[C@@H]3[C@]4(CCCC([C@@H]4[C@@H](C[C@]3(C2)C)OC(=O)C)(C)C)C)O

Canonical SMILES

CC1=CC(C(CC1=O)C2=CCC3C4(CCCC(C4C(CC3(C2)C)OC(=O)C)(C)C)C)O

synonyms

suberitenone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 2
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 3
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 4
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 5
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate
Reactant of Route 6
[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate

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